molecular formula C7H7ClN4 B6240122 5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine CAS No. 1456534-36-3

5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine

Cat. No.: B6240122
CAS No.: 1456534-36-3
M. Wt: 182.6
InChI Key:
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Description

5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine is a heterocyclic compound that belongs to the class of pyrimidopyridazines. This compound is characterized by a bicyclic structure consisting of a pyrimidine ring fused to a pyridazine ring. The presence of a chlorine atom at the 5-position and a methyl group at the 1-position of the pyrimidine ring contributes to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-2,4-diaminopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base (e.g., sodium hydride) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: N-oxides of the parent compound.

    Reduction Products: Dihydro derivatives with reduced double bonds.

Scientific Research Applications

5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A related compound with a similar diazine ring structure.

    Pyrimidine: Another related compound with a six-membered ring containing two nitrogen atoms.

    Pyridazinone: A derivative of pyridazine with an additional oxygen atom.

Uniqueness

5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1456534-36-3

Molecular Formula

C7H7ClN4

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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